molecular formula C13H19BClNO2 B7953899 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7953899
M. Wt: 267.56 g/mol
InChI Key: PEMJDAXAYSAKTH-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-chloro-2-methylaniline with a boronic ester precursor. One common method is the palladium-catalyzed borylation of the aniline derivative using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, and reduction to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols, under basic conditions.

    Coupling Reactions: Require palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Yield substituted aniline derivatives.

    Coupling Reactions: Produce biaryl compounds.

    Oxidation and Reduction: Form nitroso, nitro, or amine derivatives.

Scientific Research Applications

3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps. The aniline moiety can also interact with various biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another boronic ester with similar reactivity in coupling reactions.

    2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester used in similar synthetic applications.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a different aromatic substitution pattern.

Uniqueness

3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a chloro and a boronic ester group on the same aromatic ring, which allows for versatile reactivity in organic synthesis. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

3-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMJDAXAYSAKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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